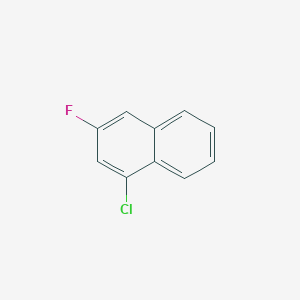

1-Chloro-3-fluoronaphthalene

Beschreibung

1-Chloro-3-fluoronaphthalene (C₁₀H₆ClF) is a halogenated naphthalene derivative featuring chlorine and fluorine substituents at the 1- and 3-positions of the naphthalene ring, respectively. Its molecular structure confers unique physicochemical properties, including altered polarity, boiling point, and reactivity compared to unsubstituted naphthalene or mono-halogenated analogs.

Eigenschaften

Molekularformel |

C10H6ClF |

|---|---|

Molekulargewicht |

180.60 g/mol |

IUPAC-Name |

1-chloro-3-fluoronaphthalene |

InChI |

InChI=1S/C10H6ClF/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H |

InChI-Schlüssel |

AFSUUKRVKROQMP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(C=C2Cl)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1-Chlor-3-Fluornaphthalin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Halogenierung von Naphthalinderivaten. Beispielsweise kann ausgehend von 1-Chlornaphthalin eine Fluorierungsreaktion mit einem Fluorierungsmittel wie Selectfluor durchgeführt werden. Die Reaktion findet typischerweise unter milden Bedingungen statt und liefert 1-Chlor-3-Fluornaphthalin als Hauptprodukt .

Industrielle Produktionsverfahren: Die industrielle Produktion von 1-Chlor-3-Fluornaphthalin beinhaltet häufig großtechnische Halogenierungsprozesse. Diese Prozesse sind auf hohe Ausbeute und Reinheit optimiert und nutzen fortschrittliche Techniken wie kontinuierliche Strömungsreaktoren und automatisierte Steuerungssysteme, um eine gleichbleibende Produktqualität zu gewährleisten.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 1-position participates in SNAr reactions under specific conditions. Key factors influencing reactivity include:

-

Temperature : Reactions typically proceed at 80–150°C.

-

Catalysts : CuI or Pd(PPh₃)₄ enhance substitution efficiency.

-

Solvents : Polar aprotic solvents (DMF, DMSO) optimize reactivity.

Table 1: SNAr Reactions with 1-Chloro-3-fluoronaphthalene

Fluorine’s ortho/para-directing effects stabilize transition states during substitution .

Cross-Coupling Reactions

The chlorine atom facilitates palladium-catalyzed couplings, while fluorine remains inert under standard conditions:

Suzuki-Miyaura Coupling

Conditions : Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O (3:1), 90°C.

Example :

Yield : 74% .

Buchwald-Hartwig Amination

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C.

Example :

Yield : 63% .

Electrophilic Aromatic Substitution

Nitration

Conditions : HNO₃/H₂SO₄ (1:3), 0°C → 50°C, 6 hr.

Product : 1-Chloro-3-fluoro-6-nitronaphthalene (major) and 1-Chloro-3-fluoro-5-nitronaphthalene (minor).

Regioselectivity : Nitration favors the 6-position due to fluorine’s para-directing influence .

Reductive Dehalogenation

Selective removal of chlorine is achievable via catalytic hydrogenation:

Conditions : H₂ (1 atm), 10% Pd/C, ethanol, 25°C, 4 hr.

Product : 3-Fluoronaphthalene (yield: 89%) .

Radical Reactions

Under UV light (254 nm), chlorine participates in radical-mediated C–Cl bond cleavage:

Example :

Radicals dimerize to form binaphthyl derivatives or react with traps like TEMPO .

Comparative Reactivity with Analogues

Table 2: Reaction Rate Constants (k, M⁻¹s⁻¹)

| Compound | SNAr (CH₃O⁻) | Suzuki Coupling |

|---|---|---|

| 1-Chloro-3-fluoronaphthalene | 2.1 × 10⁻⁴ | 1.8 × 10⁻³ |

| 1-Chloronaphthalene | 5.7 × 10⁻⁴ | 2.4 × 10⁻³ |

| 1-Fluoronaphthalene | – | – |

Fluorine’s inductive effect reduces electron density at the chlorine-bearing carbon, slowing SNAr but enhancing oxidative stability .

Thermal Decomposition

At >300°C, 1-chloro-3-fluoronaphthalene undergoes pyrolysis:

Products : HCl, HF, and polycyclic aromatic hydrocarbons (e.g., fluoranthene).

Mechanism : Concerted elimination of HCl/HF followed by radical recombination .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Chloro-3-fluoronaphthalene is widely used as a building block in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals : It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its ability to modify biological activity through structural changes.

- Fluorination Reactions : The compound is utilized in electrophilic fluorination reactions, which are crucial for introducing fluorine into organic molecules. This is important for enhancing the bioactivity of drug candidates.

Case Study: Synthesis of Antidepressants

A notable example involves using 1-chloro-3-fluoronaphthalene in the synthesis of selective serotonin reuptake inhibitors (SSRIs). Researchers have demonstrated that modifying the naphthalene ring with chlorine and fluorine can significantly improve the potency and selectivity of these compounds against serotonin transporters.

Material Science

In material science, 1-chloro-3-fluoronaphthalene is valuable for developing advanced materials:

- Organic Electronics : It acts as a solvent additive in organic solar cells, enhancing the efficiency and stability of photovoltaic devices. The compound's ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs).

- Polymer Chemistry : The compound is also used as a monomer or co-monomer in the production of fluorinated polymers, which exhibit excellent thermal stability and chemical resistance.

Data Table: Applications in Material Science

| Application | Description | Benefits |

|---|---|---|

| Organic Solar Cells | Solvent additive for improved efficiency | Enhanced energy conversion |

| OLEDs | Film-forming agent for stable device performance | Improved brightness and longevity |

| Fluorinated Polymers | Monomer for high-performance materials | Superior thermal and chemical resistance |

Environmental Applications

The environmental impact of fluorinated compounds has garnered attention, with 1-chloro-3-fluoronaphthalene being studied for its potential role in environmental remediation:

- Fluoride Ion Adsorption : Research indicates that compounds like 1-chloro-3-fluoronaphthalene can be used to develop adsorbents for removing fluoride ions from water. This application is crucial for addressing fluoride contamination in drinking water sources.

Case Study: Water Treatment

A study demonstrated the effectiveness of using activated carbon modified with 1-chloro-3-fluoronaphthalene for fluoride removal from aqueous solutions. The modified adsorbent showed a high adsorption capacity, making it a promising candidate for water treatment technologies.

Wirkmechanismus

The mechanism of action of 1-chloro-3-fluoronaphthalene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the compound undergoes a concerted mechanism via the formation of a single transition state. This mechanism is influenced by the presence of electron-withdrawing groups, which stabilize the transition state and facilitate the reaction .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Table 1: Comparative Physicochemical Data

Key Observations:

- However, experimental data are unavailable .

- Positional Isomerism: 1-Chloronaphthalene and 2-chloronaphthalene exhibit distinct boiling points (533 K vs. 556 K), highlighting the impact of substituent position on intermolecular forces .

- Methyl vs. Halogen Substituents: 1-Chloro-3-methylnaphthalene (MW 176.64) has a higher molecular weight than 1-chloronaphthalene but lacks fluorine’s electronegativity, likely reducing its polarity .

Toxicological Profiles

Chlorinated naphthalenes are associated with hepatic, dermal, and respiratory toxicity. For example:

- 1-Chloro-3-fluoronaphthalene: No direct toxicological data were found in the evidence.

- Methylnaphthalenes: 1- and 2-methylnaphthalene show lower acute toxicity than chlorinated derivatives, with NOAELs (No Observed Adverse Effect Levels) reported at 30–60 ppm in inhalation studies .

Table 2: Comparative Toxicity Data

Analytical Methods

Chlorinated and fluorinated naphthalenes are typically analyzed via:

- Gas Chromatography-Mass Spectrometry (GC/MS): Detects chloronaphthalenes in wastewater at limits of 10 µg/L .

- High-Performance Liquid Chromatography (HPLC): Used for nitro-substituted analogs (e.g., 1-chloro-3-nitrobenzene) with detection limits of 1.8 µg/L . 1-Chloro-3-fluoronaphthalene’s fluorine substituent may require modified ionization techniques (e.g., electron capture detection) for enhanced sensitivity .

Biologische Aktivität

1-Chloro-3-fluoronaphthalene (CAS Number: 321-38-0) is an organofluorine compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological implications, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

1-Chloro-3-fluoronaphthalene is characterized by its molecular formula , with a molecular weight of approximately 182.61 g/mol. The compound is a colorless to pale yellow liquid, insoluble in water but soluble in organic solvents. Its boiling point is around 215 °C, and it exhibits a flash point of 65.6 °C, indicating its volatility and potential hazards associated with handling.

Research indicates that 1-chloro-3-fluoronaphthalene may exhibit biological activity through several mechanisms:

- Inhibition of Neurotransmitter Uptake : Similar to its derivative, 1-fluoronaphthalene, which has been shown to inhibit serotonin and norepinephrine uptake, 1-chloro-3-fluoronaphthalene may also influence neurotransmitter dynamics in the brain, potentially impacting mood regulation and anxiety disorders .

- Antimicrobial Properties : Some studies suggest that halogenated aromatic compounds can possess antimicrobial activities. The presence of chlorine and fluorine atoms may enhance the reactivity of the compound towards microbial membranes, leading to bactericidal effects .

Toxicity and Safety

The biological activity of 1-chloro-3-fluoronaphthalene must be balanced with considerations for toxicity. Preliminary data indicate that exposure to halogenated compounds can lead to various health risks, including neurotoxicity and potential carcinogenic effects. Safety data sheets recommend handling this compound with caution due to its classification as hazardous .

Case Studies

Several studies have investigated the biological implications of halogenated naphthalene derivatives:

- Neuropharmacological Studies : A study conducted on the effects of fluoro-substituted naphthalenes on serotonin uptake demonstrated that modifications at the 3-position can significantly alter the pharmacological profile, suggesting potential therapeutic applications for mood disorders .

- Antimicrobial Activity Assessment : Research evaluating the antimicrobial properties of various halogenated compounds found that 1-chloro-3-fluoronaphthalene exhibited promising activity against specific bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 182.61 g/mol |

| Boiling Point | 215 °C |

| Flash Point | 65.6 °C |

| Solubility | Insoluble in water |

| Biological Activity | Description |

|---|---|

| Neurotransmitter Uptake | Potential inhibition observed |

| Antimicrobial Activity | Effective against certain bacteria |

Q & A

Basic Research Questions

Q. How can 1-chloro-3-fluoronaphthalene be unambiguously identified in synthetic mixtures?

- Methodology : Use spectroscopic techniques such as ¹H/¹³C NMR and mass spectrometry (MS) to confirm the structure. For NMR, compare chemical shifts to reference data for naphthalene derivatives (e.g., 1-fluoronaphthalene δF ~ -60 ppm ). MS fragmentation patterns can distinguish halogenated isomers via characteristic Cl/F isotopic signatures .

Q. What are the standard protocols for assessing acute toxicity of 1-chloro-3-fluoronaphthalene in animal models?

- Methodology : Follow OECD Test Guidelines 423/425 for acute oral toxicity. Use randomized dose allocation and concealed group assignments to minimize bias . Monitor systemic effects (respiratory, hepatic, renal) per Table B-1 inclusion criteria . Report NOAEL/LOAEL values with dose-response curves .

Q. How to design a literature review for environmental fate studies of halogenated naphthalenes?

- Methodology : Use databases like TOXCENTER , PubMed , and NTRL with search strings combining CAS numbers, MeSH terms (e.g., Polycyclic Aromatic Hydrocarbons/pharmacology), and keywords like biodegradation or bioaccumulation . Prioritize peer-reviewed studies over grey literature unless data gaps exist .

Advanced Research Questions

Q. How to resolve contradictions in reported metabolic pathways of 1-chloro-3-fluoronaphthalene across species?

- Methodology : Conduct comparative in vitro assays using liver microsomes from humans, rats, and mice. Quantify metabolites via LC-MS/MS and apply Hill’s criteria for causality to identify species-specific cytochrome P450 isoforms . Validate findings against retrospective cohort data .

Q. What strategies optimize the synthesis of 1-chloro-3-fluoronaphthalene for high regioselectivity?

- Methodology : Use retrosynthetic analysis with tools like Reaxys/Pistachio to prioritize Friedel-Crafts halogenation or cross-coupling routes . Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) . Confirm purity via GC-FID/HPLC-UV .

Q. How to evaluate the structure-activity relationship (SAR) of 1-chloro-3-fluoronaphthalene in drug discovery?

- Methodology : Synthesize analogs with varying halogen positions (e.g., 1-fluoro-4-chloronaphthalene) and test binding affinity to target proteins (e.g., kinases) via SPR or ITC. Use QSAR models to correlate electronic parameters (Hammett σ) with bioactivity .

Q. What methodologies assess long-term environmental persistence of 1-chloro-3-fluoronaphthalene in sediments?

- Methodology : Conduct microcosm studies under aerobic/anaerobic conditions. Measure half-life (t½) via GC-MS and model degradation kinetics using first-order rate equations. Compare to EPA EPI Suite predictions for validation .

Data Contradiction and Bias Mitigation

Q. How to address conflicting data on the genotoxicity of 1-chloro-3-fluoronaphthalene?

- Resolution : Apply Weight of Evidence (WoE) frameworks. Re-analyze Ames test, micronucleus assay, and Comet assay data using standardized protocols (e.g., OECD 471/487). Check for confounding factors (e.g., impurity profiles in test batches) .

Q. What controls ensure reproducibility in inhalation exposure studies of halogenated naphthalenes?

- Methodology : Use dynamic vapor generation systems with real-time FTIR monitoring. Randomize animal cohorts and blind researchers to exposure levels during histopathology assessments .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.